molecular formula C19H23N3OS B5768811 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide

4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B5768811
M. Wt: 341.5 g/mol
InChI Key: QKHDEAASKHBNOE-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BZP is a stimulant that acts on the central nervous system and exhibits effects similar to amphetamines.

Mechanism of Action

4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide acts on the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide exhibits a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and increases the levels of glucose and lactate in the blood. 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has been found to exhibit neuroprotective effects and to increase the levels of antioxidant enzymes in the brain.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and has a long half-life, which makes it suitable for long-term experiments. 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide is also relatively stable and can be stored for extended periods. However, 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It exhibits dose-dependent toxicity and can cause cell death at high concentrations. 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide also has a narrow therapeutic window, which makes it difficult to determine the optimal dose for experiments.

Future Directions

There are several future directions for the study of 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide. One area of research is the development of 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide analogs with improved therapeutic properties. Another area of research is the study of the long-term effects of 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide on the brain and the body. Additionally, the use of 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide as a cognitive enhancer and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease requires further investigation.
Conclusion:
In conclusion, 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide is a synthetic compound that exhibits potential therapeutic applications. It acts on the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various diseases and as a cognitive enhancer. However, further research is required to fully understand the biochemical and physiological effects of 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide and its potential therapeutic applications.

Synthesis Methods

4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide can be synthesized through a two-step process. The first step involves the reaction of 1-benzylpiperazine with thionyl chloride to produce 1-benzylpiperazine-4-thiol. The second step involves the reaction of 1-benzylpiperazine-4-thiol with 4-methoxybenzoyl chloride to produce 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide.

Scientific Research Applications

4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and analgesic effects. 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, 4-benzyl-N-(4-methoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential use as a cognitive enhancer.

properties

IUPAC Name

4-benzyl-N-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-23-18-9-7-17(8-10-18)20-19(24)22-13-11-21(12-14-22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHDEAASKHBNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-piperazine-1-carbothioic acid (4-methoxy-phenyl)-amide

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